N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide
Description
N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide (CAS: 948-94-7) is a fluorinated acetamide derivative featuring a benzo[1,3]dioxole core with two fluorine atoms at the 2,2-positions. This compound is widely utilized in medicinal chemistry as a key intermediate or pharmacophore due to its structural rigidity, metabolic stability, and ability to engage in hydrogen bonding via the acetamide group . Its derivatives have shown promise in targeting bacterial pathogens (e.g., Salmonella), cancer, and proteinopathies.
Properties
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)12-6-2-3-7-8(4-6)15-9(10,11)14-7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSMRDRDHHFMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578138 | |
| Record name | N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-94-7 | |
| Record name | N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2-difluoro-1,3-dioxaindan-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The amine group undergoes nucleophilic acyl substitution with acetic anhydride in toluene at elevated temperatures. The reaction proceeds via intermediate formation of a mixed anhydride, followed by elimination of acetate to yield the acetamide. A molar ratio of 1:1.15 (amine to acetic anhydride) ensures complete conversion while minimizing side reactions.
Stepwise Procedure
-
Reaction Setup : 26.0 g (150.186 mmol) of 5-amino-2,2-difluoro-1,3-benzodioxole is dissolved in 410 mL of anhydrous toluene.
-
Acetylation : 16.2 mL (1.15 equiv.) of acetic anhydride is added dropwise, and the mixture is stirred at 100°C for 2 hours.
-
Work-Up : The solvent is removed under reduced pressure, and the crude product is dissolved in methanol to quench residual acetic anhydride.
-
Purification : Recrystallization from toluene yields 30.5 g (92.5%) of greyish-beige crystals with 98% purity.
Reaction Conditions and Optimization
Critical Parameters
| Parameter | Value/Detail | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene | Enhances solubility, avoids hydrolysis |
| Temperature | 100°C | Accelerates reaction kinetics |
| Time | 2 hours | Balances completion vs. degradation |
| Molar Ratio | 1:1.15 (amine:acetic anhydride) | Minimizes excess reagent |
Higher temperatures (>110°C) risk decomposition of the acetamide, while shorter reaction times (<1.5 hours) lead to incomplete conversion. Toluene’s non-polar nature prevents premature quenching of acetic anhydride, unlike polar solvents like water or ethanol.
Purification Techniques and Yield Maximization
Recrystallization Protocol
The crude product is recrystallized from hot toluene, exploiting differential solubility between the acetamide and unreacted starting materials. This step achieves:
-
Purity Enhancement : Removes residual acetic acid and oligomeric byproducts.
-
Crystal Quality : Slow cooling yields large, well-defined crystals ideal for characterization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆ + CCl₄) :
-
Purity Analysis : HPLC with UV detection (98% purity), validated against a reference standard.
Industrial-Scale Production Considerations
Scalability Challenges
-
Solvent Volume : Large-scale reactions require solvent recovery systems to manage toluene usage.
-
Exothermicity : Controlled addition of acetic anhydride prevents thermal runaway.
Cost-Efficiency Metrics
| Component | Cost per Batch (USD) | Contribution to Total Cost |
|---|---|---|
| 5-Amino-2,2-difluoro-1,3-benzodioxole | 320.00 | 58% |
| Acetic Anhydride | 45.00 | 8% |
| Toluene (recycled) | 30.00 | 5% |
Data extrapolated from commercial supplier pricing.
Research Insights and Methodological Advancements
Key Findings
-
Fluorine Stability : The 2,2-difluoro substituent remains intact under acetylation conditions, avoiding defluorination seen in analogous chloro compounds.
-
Green Chemistry Potential : Substituting toluene with cyclopentyl methyl ether (CPME) could reduce environmental impact, though this remains untested for this specific reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide derivatives have been synthesized and evaluated for their anticancer activity against several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The synthesis involves a Pd-catalyzed C-N cross-coupling reaction, which allows for the creation of compounds with enhanced biological activity. In vitro assays demonstrated promising results, indicating its potential as an anticancer agent .
Antiplasmodial Activity
Research has also indicated that derivatives of this compound exhibit antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies suggest that these compounds may inhibit lactate dehydrogenase in the parasite, thereby disrupting its metabolic processes. This highlights the compound's potential as a lead in developing new antimalarial drugs .
CFTR-Mediated Diseases
The compound has been investigated for its therapeutic potential in treating CFTR-mediated diseases, such as cystic fibrosis. A pharmaceutical composition containing this compound has been developed for oral administration. Initial studies in animal models indicate efficacy in improving symptoms associated with these diseases .
Pharmacological Insights
Anti-inflammatory and Analgesic Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic profile by exploring its interactions with biological targets involved in inflammation and pain perception .
Synthesis and Chemical Properties
The synthesis of this compound typically involves:
- Starting Materials : 2,2-Difluoro-5-aminobenzodioxole and acetic anhydride.
- Reaction Conditions : Controlled temperature and pH to ensure high yield.
- Purification : Techniques such as recrystallization or chromatography to achieve purity.
The molecular formula is CHFN\O, with a molecular weight of 215.15 g/mol .
Mechanism of Action
The mechanism of action of N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 2,2-difluoro group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(benzo[d][1,3]dioxol-5-yl)acetamide).
- Nitro Group (CAS 1736-66-9) : Introduces electron-withdrawing effects but may reduce stability, leading to discontinuation in commercial catalogs.
- Chloroacetamide (CAS 733762-53-3) : Provides a reactive site for nucleophilic substitution, useful in prodrug strategies.
Insights :
- The benzo[1,3]dioxol-5-yl acetamide scaffold is versatile, accommodating diverse substituents for target-specific optimization.
- Fluorination at 2,2-positions is critical for maintaining binding affinity in CFTR correctors.
- Derivatives like SW-C182 demonstrate that minor structural changes (e.g., addition of a thiophene-methyl group) significantly enhance potency.
Biological Activity
N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C₉H₇F₂N₃O₃
- Molecular Weight : 215.15 g/mol
- Physical State : Solid with a melting point of 136-138 °C.
The unique structure of this compound, characterized by a difluorobenzo[1,3]dioxole moiety attached to an acetamide group, imparts distinctive electronic properties that are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Pd-Catalyzed C-N Cross-Coupling Reaction : This method facilitates the formation of the acetamide linkage.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity.
Anticancer Potential
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| LNCaP | Prostate Cancer | 12.5 |
| MIA PaCa-2 | Pancreatic Cancer | 15.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10.0 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Antiplasmodial Activity
This compound derivatives have also shown promise in combating malaria:
- In Vitro Assay : The compound demonstrated antiplasmodial properties against Plasmodium falciparum, with molecular docking studies indicating potential inhibition of lactate dehydrogenase in the parasite .
CFTR-Mediated Diseases
The compound has been investigated as a potential treatment for cystic fibrosis (CFTR-mediated diseases). Formulations containing this compound have been developed for oral administration and tested in animal models to assess their efficacy in enhancing CFTR function .
While specific mechanisms remain to be fully elucidated, initial studies suggest that this compound may modulate pathways involved in inflammation and pain perception. This modulation could explain its observed anti-inflammatory and analgesic properties .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : In a study involving various cancer cell lines, the compound was found to significantly reduce cell viability at low concentrations.
- Antimalarial Efficacy : A series of derivatives were synthesized and tested against P. falciparum, showing promising results that warrant further investigation into their structure-activity relationships.
- Therapeutic Application in Cystic Fibrosis : A formulation containing the compound was evaluated in preclinical models for its ability to restore CFTR function and improve lung function metrics.
Q & A
What spectroscopic techniques are recommended for characterizing N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide, and how are conflicting NMR signals resolved?
Basic Research Question
Answer:
Characterization of this compound requires a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and high-resolution mass spectrometry (HRMS) . For example, <sup>1</sup>H NMR (500 MHz, MeOH-d4) reveals distinct aromatic protons at δ 6.92 (d, J = 3.7 Hz) and δ 6.77 (dt, J = 3.7, 0.8 Hz), while the acetamide methyl group appears at δ 2.32 (s, 3H) . <sup>13</sup>C NMR confirms the carbonyl signal at δ 178.1 ppm. Conflicting signals (e.g., overlapping resonances) can be resolved using 2D NMR (COSY, HSQC) or deuterated solvent swaps. HRMS (ESI) validates the molecular formula (e.g., observed [M+H]<sup>+</sup> at 263.9704 vs. calculated 263.9694) to confirm purity and structural integrity .
How does the difluorobenzo[1,3]dioxole moiety influence metabolic stability in CYP450-mediated pathways?
Advanced Research Question
Answer:
The 2,2-difluoro substitution on the benzo[1,3]dioxole ring significantly reduces O-demethylenation , a primary CYP450 metabolic pathway for similar compounds. For example, in in silico and in vitro studies, this substitution in analogs like DiFMDA (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine) blocks the formation of reactive o-quinone intermediates, enhancing metabolic stability . Researchers should validate this using human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) coupled with LC-MS/MS to quantify metabolite formation.
What synthetic strategies are optimal for introducing the 2,2-difluorobenzo[1,3]dioxol-5-yl group into acetamide derivatives?
Basic Research Question
Answer:
Key steps include:
- Friedel-Crafts acylation : Reacting benzo[1,3]dioxole derivatives with acetyl chloride in the presence of AlCl3 .
- Fluorination : Using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl groups with fluorine atoms .
- Amide coupling : Final assembly via EDC/HOBt-mediated coupling between 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetic acid and amines .
Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water .
How do halogen bonds involving the CF2 group enhance target binding in medicinal chemistry applications?
Advanced Research Question
Answer:
The CF2 group acts as a halogen bond donor , forming electrostatic interactions with electron-rich regions (e.g., backbone carbonyls or π-systems) in biological targets. For example, in derivatives like N-(benzo[d][1,3]dioxol-5-yl)-2,2-difluoroacetamide, the CF2 group improves binding affinity to enzymes such as Salmonella pathogenicity island-1 (SPI-1) regulators . Confirm this via X-ray crystallography or molecular dynamics simulations to map interaction hotspots.
What formulation challenges arise when incorporating this compound into solid oral dosage forms, and how are they addressed?
Advanced Research Question
Answer:
Challenges include poor solubility and polymorphism . Solutions:
- Amorphous solid dispersions : Use polymers like HPMCAS or PVP-VA to enhance solubility .
- Crystalline form optimization : Identify stable polymorphs (e.g., Form A in patent EP 20206423.4) via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
- Excipient selection : Combine fillers (microcrystalline cellulose), disintegrants (croscarmellose sodium), and surfactants (sodium lauryl sulfate) to improve bioavailability .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Advanced Research Question
Answer:
Discrepancies often arise from pharmacokinetic variability (e.g., metabolic clearance) or off-target effects . Mitigation strategies:
- Pharmacokinetic profiling : Measure Cmax , AUC , and t½ in rodent models .
- Tissue distribution studies : Use radiolabeled compounds (e.g., <sup>14</sup>C-acetamide) to track biodistribution .
- Proteomic profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
What computational methods are effective for predicting ADMET properties of derivatives?
Basic Research Question
Answer:
- CYP450 metabolism : Use Schrödinger’s QikProp or SwissADME to predict sites of oxidation .
- Toxicity : Apply DEREK Nexus for structural alerts (e.g., mutagenicity via Ames test rules).
- Solubility : COSMO-RS or Mobley’s FreeSolv databases estimate logP and aqueous solubility . Validate predictions with shake-flask solubility assays and Caco-2 permeability models .
How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
Advanced Research Question
Answer:
The electron-withdrawing difluorobenzo[1,3]dioxole group activates the acetamide carbonyl toward nucleophilic attack. For example, in amide hydrolysis , the carbonyl becomes more electrophilic, accelerating base-catalyzed cleavage. Quantify this using DFT calculations (e.g., NBO analysis) to map charge distribution . Experimentally, monitor reaction kinetics via <sup>19</sup>F NMR or IR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
